![molecular formula C9H13N3O3 B1420246 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid CAS No. 1152634-55-3](/img/structure/B1420246.png)
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid
Overview
Description
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid is a synthetic organic compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
N-methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The N-methylated pyrazole is reacted with 2-bromo-2-methylpropanoic acid to form the desired amide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid exhibit significant anticancer properties. In one study, compounds synthesized from similar frameworks demonstrated promising antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that the compound may inhibit cancer cell growth effectively.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted the synthesis of related pyrazole derivatives that showed good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Pain Management
Due to its structural similarities with other analgesics, this compound may have potential applications in pain management. Its ability to modulate pain pathways could make it a candidate for further research in developing new analgesic medications.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid can be compared with other similar compounds, such as:
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]butanoic acid:
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]pentanoic acid: This compound has a pentanoic acid group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid (CAS: 1152634-55-3) is a compound with potential biological significance, particularly in pharmacological research. Its unique structure, featuring a pyrazole moiety, suggests various possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13N3O3
- Molecular Weight : 211.22 g/mol
- Structure : The compound consists of a propanamido group linked to an acetic acid moiety and a methyl-substituted pyrazole ring.
Pharmacological Applications
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells in a dose-dependent manner .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could be beneficial for metabolic disorders .
The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:
- Interaction with Cellular Pathways : The presence of the pyrazole ring may facilitate interactions with various cellular targets, including kinases and other enzymes involved in cancer progression and metabolic regulation.
- Induction of Apoptosis : Flow cytometry assays have indicated that the compound can trigger apoptotic pathways in cancer cells, leading to cell death .
Cytotoxicity Studies
A study assessed the cytotoxic effects of this compound on several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induces apoptosis |
MDA-MB-231 | 2.41 | Induces apoptosis |
U937 | Not reported | Potential enzyme inhibition |
These results indicate significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit ACC:
Compound | ACC Inhibition (%) | IC50 (mg/kg) |
---|---|---|
This compound | >50% | <0.3 |
This data underscores its potential utility in managing metabolic disorders related to fatty acid synthesis .
Properties
IUPAC Name |
2-[methyl(2-pyrazol-1-ylpropanoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-7(12-5-3-4-10-12)9(15)11(2)6-8(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVZLYYGYPHYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)O)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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